molecular formula C7H16OSi B1600177 3-Trimethylsilyl-3-buten-2-OL CAS No. 66374-47-8

3-Trimethylsilyl-3-buten-2-OL

Cat. No.: B1600177
CAS No.: 66374-47-8
M. Wt: 144.29 g/mol
InChI Key: MCXHBOQWMCKXBM-UHFFFAOYSA-N
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Description

3-Trimethylsilyl-3-buten-2-OL is an organosilicon compound with the molecular formula C7H16OSi. It is a derivative of butenol, where a trimethylsilyl group is attached to the third carbon atom. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilyl-3-buten-2-OL typically involves the reaction of vinyltrimethylsilane with an appropriate reagent. One common method is the hydroboration-oxidation of vinyltrimethylsilane. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilyl-3-buten-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products

Scientific Research Applications

3-Trimethylsilyl-3-buten-2-OL has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols, allowing selective reactions on other functional groups.

    Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: Utilized in the preparation of silicon-based materials and polymers.

    Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 3-Trimethylsilyl-3-buten-2-OL primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl group. This allows for selective reactions at other sites of the molecule. The trimethylsilyl group can be removed under mild acidic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-buten-2-ol: Similar structure but lacks the trimethylsilyl group.

    3-Buten-2-ol: Similar backbone but without the trimethylsilyl group.

    3-Trimethylsilyl-3-buten-1-ol: Similar compound with the trimethylsilyl group attached to a different carbon.

Uniqueness

3-Trimethylsilyl-3-buten-2-OL is unique due to the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

3-trimethylsilylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXHBOQWMCKXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450349
Record name 3-Buten-2-ol, 3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66374-47-8
Record name 3-Buten-2-ol, 3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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